molecular formula C15H21N3O2 B2764813 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxypropyl)urea CAS No. 941908-34-5

1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxypropyl)urea

Cat. No. B2764813
CAS RN: 941908-34-5
M. Wt: 275.352
InChI Key: AKROQBZEJZYMCG-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxypropyl)urea, also known as EIPU, is a chemical compound that has been studied for its potential therapeutic applications. EIPU belongs to the class of indole-based compounds that have been found to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Structural Analysis

Urea derivatives, such as those synthesized in studies like "Synthesis, Crystal Structure, Antitumor Activities and Docking Study of 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea," undergo comprehensive structural characterization and analysis. These compounds are often studied for their crystal structures, which are determined using techniques like single-crystal X-ray diffraction. Such analyses contribute to understanding the molecular geometry, bonding characteristics, and potential intermolecular interactions, which are crucial for their application in drug design and material sciences (Ch Hu et al., 2018).

Antitumor Activity

Urea derivatives are frequently evaluated for their biological activities, including antitumor properties. By conducting studies on compounds like "1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea," researchers aim to identify new therapeutic agents. These studies involve MTT assays to assess the cytotoxic effects of the compounds on cancer cells, providing insights into their potential as anticancer drugs (Ch Hu et al., 2018).

Enzyme Inhibition

Research on urea derivatives also extends to their role as enzyme inhibitors. Compounds are tested against key enzymes to evaluate their inhibitory effects, which can lead to potential applications in treating diseases where enzyme regulation is crucial. For example, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by specific urea derivatives indicates their potential use in managing conditions like Alzheimer's disease (A. Sujayev et al., 2016).

Chemical Synthesis and Material Science

Urea derivatives are key intermediates in chemical synthesis, offering routes to a wide range of organic compounds. Studies like "Hindered ureas as masked isocyanates: facile carbamoylation of nucleophiles under neutral conditions" explore the reactivity of hindered urea compounds, demonstrating their utility in synthesizing protected amine derivatives. This research highlights the versatility of urea derivatives in synthetic organic chemistry and material science, making them valuable for developing new polymers, coatings, and other materials (M. Hutchby et al., 2009).

properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-(3-methoxypropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-3-18-11-13(12-7-4-5-8-14(12)18)17-15(19)16-9-6-10-20-2/h4-5,7-8,11H,3,6,9-10H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKROQBZEJZYMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxypropyl)urea

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